molecular formula C22H22FN3O3 B11228969 N,N-diethyl-1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydroquinoline-4-carboxamide

N,N-diethyl-1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11228969
M. Wt: 395.4 g/mol
InChI Key: DBKODOPPXHNFTQ-UHFFFAOYSA-N
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Description

N,N-DIETHYL-1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-fluoroaniline with diethyl malonate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on optimizing reaction times, minimizing waste, and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

N,N-DIETHYL-1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-DIETHYL-1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For instance, it may inhibit key enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-DIETHYL-1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE stands out due to its specific functional groups, which confer unique reactivity and biological activity. The presence of the 4-fluorophenyl and carbamoyl groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis .

Properties

Molecular Formula

C22H22FN3O3

Molecular Weight

395.4 g/mol

IUPAC Name

N,N-diethyl-1-[2-(4-fluoroanilino)-2-oxoethyl]-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C22H22FN3O3/c1-3-25(4-2)22(29)18-13-21(28)26(19-8-6-5-7-17(18)19)14-20(27)24-16-11-9-15(23)10-12-16/h5-13H,3-4,14H2,1-2H3,(H,24,27)

InChI Key

DBKODOPPXHNFTQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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